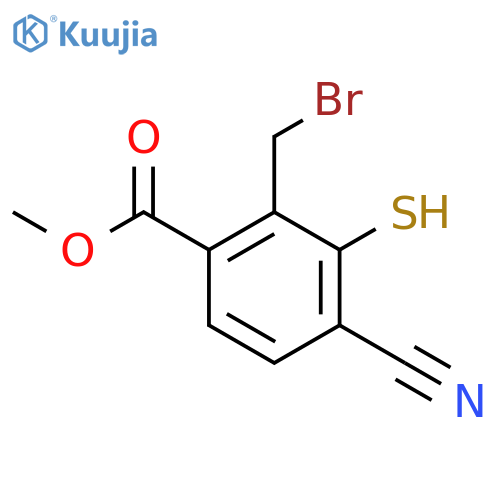

Cas no 1807257-64-2 (Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate)

1807257-64-2 structure

商品名:Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate

CAS番号:1807257-64-2

MF:C10H8BrNO2S

メガワット:286.145020484924

CID:4954227

Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate

-

- インチ: 1S/C10H8BrNO2S/c1-14-10(13)7-3-2-6(5-12)9(15)8(7)4-11/h2-3,15H,4H2,1H3

- InChIKey: MYDNQDAYHUPWNI-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=C(C#N)C=CC=1C(=O)OC)S

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 51.1

Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009775-1g |

Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate |

1807257-64-2 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1807257-64-2 (Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬